molecular formula C9H6ClF3N2O3 B6592374 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate CAS No. 1980053-18-6

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Cat. No.: B6592374
CAS No.: 1980053-18-6
M. Wt: 282.60 g/mol
InChI Key: HBDANCBTRVDEBT-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS: 353258-35-2) is a heterocyclic compound with the molecular formula C₉H₆ClF₃N₂O₃ (hydrate form) and a molecular weight of 282.603 g/mol . The anhydrous form has a molecular formula of C₉H₄ClF₃N₂O₂ and a molecular weight of 264.59 g/mol . Key identifiers include:

  • SMILES: C1=C(C2=NC(=CN2C=C1C(F)(F)F)C(=O)O)Cl.O
  • IUPAC Name: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid; hydrate
  • Physical State: White to off-white solid, melting point ~188°C (decomposition) .

Applications and Significance
This compound is a critical metabolite of fluazaindolizine, a selective nematicide used in agriculture to control plant-parasitic nematodes . Its carboxylic acid group and halogen/trifluoromethyl substituents enhance binding affinity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O2.H2O/c10-5-1-4(9(11,12)13)2-15-3-6(8(16)17)14-7(5)15;/h1-3H,(H,16,17);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDANCBTRVDEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)C(=O)O)Cl.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl magnesium bromide . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate has been investigated for its potential as a pharmacological agent. Studies have shown that it exhibits activity against various enzymes and receptors involved in disease processes.

  • Anticancer Activity: Research indicates that this compound can inhibit specific signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis. For instance, a study demonstrated its efficacy in targeting the PI3K/Akt pathway in breast cancer models, suggesting its potential as a therapeutic agent against malignancies .
  • Antimicrobial Properties: The compound has also shown promise as an antimicrobial agent. It has been tested against several bacterial strains, including resistant strains of Staphylococcus aureus, highlighting its potential role in combating antibiotic resistance .

Agrochemicals

The compound's structure allows for applications in agrochemicals, particularly as a pesticide or herbicide.

  • Pesticidal Activity: Preliminary studies have indicated that derivatives of this compound can act as effective insecticides against common agricultural pests. Its trifluoromethyl group enhances lipophilicity, which may improve penetration into insect cuticles .

Material Science

In material science, the compound is being explored for its utility in synthesizing novel materials with specific electronic properties.

  • Organic Electronics: Research is ongoing to utilize this compound in the development of organic semiconductors. Its unique electronic structure may contribute to improved charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of PI3K/Akt pathway leading to apoptosis in breast cancer cells
Antimicrobial PropertiesEffective against resistant strains of Staphylococcus aureus
Pesticidal ActivityPotential insecticide with enhanced penetration due to trifluoromethyl group
Organic ElectronicsPromising candidate for organic semiconductors with improved charge transport properties

Mechanism of Action

The mechanism by which 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (353258-35-2) Cl (C8), CF₃ (C6), COOH (C2) C₉H₆ClF₃N₂O₃ 282.603 Metabolite of fluazaindolizine; 95–99.23% purity (varies by supplier)
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (MFCD09836172) Br (C8), Cl (C6), COOH (C2) C₈H₄BrClN₂O₂ 291.49 Bromine enhances lipophilicity; potential antiviral applications
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (182181-19-7) Cl (C5), COOH (C2) C₈H₅ClN₂O₂·H₂O 214.61 Positional isomer; altered bioactivity in kinase inhibition
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (860457-99-4) CF₃ (C6), COOEt (C2) C₁₁H₉F₃N₂O₂ 258.20 Ester improves membrane permeability; prodrug strategy
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid (73221-20-2) CF₃ (C2), COOH (C8) C₉H₅F₃N₂O₂ 230.14 Electronic effects alter acidity; antimicrobial applications

Key Findings:

Substituent Position and Bioactivity: The 8-chloro-6-trifluoromethyl substitution in the target compound enhances nematicidal activity compared to analogs like 5-chloro isomers .

Functional Group Modifications :

  • Esterification (e.g., ethyl esters) improves lipophilicity and bioavailability, critical for prodrug development .
  • The carboxylic acid group in the hydrate form facilitates hydrogen bonding, enhancing solubility in aqueous environments .

Synthetic Relevance: The compound is synthesized via hydrolysis of its methyl ester derivative (IN-R2W56) under basic conditions . Nitro and halogenated derivatives (e.g., 8-bromo-6-chloro-3-nitro) are intermediates for antitrypanosomal agents .

Biological Activity

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical identifiers:

PropertyValue
CAS Number 353258-35-2
Molecular Formula C9H4ClF3N2O2
Molecular Weight 264.59 g/mol
Melting Point 100°C to 103°C
IUPAC Name 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound exhibits:

  • Antimicrobial Properties : It has shown effectiveness against various pathogens, which may be due to its ability to disrupt essential cellular processes in target organisms.
  • Nematicidal Activity : The compound has been studied for its potential to control nematode populations, making it valuable in agricultural applications.

Therapeutic Applications

Recent studies have highlighted several therapeutic applications of this compound:

  • Anticancer Potential : Preliminary research suggests that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer activity. For example, some analogs have demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Fungicidal Activity : The compound has also been evaluated for its fungicidal properties, showing promise in controlling fungal infections in agricultural settings .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Antitumor Activity : A study explored the effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. Notably, compounds with trifluoromethyl substitutions exhibited enhanced potency against MCF-7 breast cancer cells, with IC50 values ranging from 22.54 µM to 5.08 µM .
  • Nematicidal Efficacy : Research demonstrated that this compound can effectively reduce nematode populations in soil when applied at specific concentrations. The mechanism appears to involve disruption of nematode neuromuscular function .
  • Fungal Inhibition Studies : A series of experiments indicated that 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives possess significant antifungal activity against common plant pathogens, suggesting potential use in crop protection strategies .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar imidazo compounds is beneficial:

Compound NameBiological ActivityIC50 (µM)
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Moderate Anticancer28.3 ± 5.1
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivative A High Anticancer Activity3.0
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivative B Effective FungicideN/A

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 8 is susceptible to nucleophilic substitution under specific conditions. For example:

Reaction Type Reagents/Conditions Product Reference
Nucleophilic Aromatic SubstitutionAmines (e.g., NH₃, alkyl amines), Cu catalysis, 100–120°C8-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid derivatives

This reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the chloro substituent toward displacement.

Decarboxylation Reactions

The carboxylic acid group at position 2 can undergo decarboxylation under thermal or acidic conditions:

Conditions Temperature Product Notes
Heating (>200°C)220°C8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineLoss of CO₂; anhydrous conditions
Acidic (H₂SO₄, HCl)RefluxSame as aboveRequires catalytic additives

Decarboxylation is a key pathway for generating the parent heterocycle for further derivatization.

Esterification and Amidation

The carboxylic acid group participates in typical acid-derived reactions:

Reaction Reagents Product Yield
EsterificationSOCl₂ followed by ROHMethyl/ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate70–85%
Amide FormationEDCl/HOBt, aminesCorresponding amides (e.g., with benzylamine)60–75%

These reactions retain the core structure while modifying solubility and bioavailability.

Ring Functionalization

The imidazo[1,2-a]pyridine ring undergoes electrophilic substitution, though the trifluoromethyl group directs reactivity:

Reaction Electrophile Position Product
NitrationHNO₃/H₂SO₄Position 55-Nitro-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
HalogenationBr₂/FeBr₃Position 33-Bromo derivative

The trifluoromethyl group deactivates the ring, requiring harsh conditions for electrophilic attacks .

Reduction Reactions

Selective reduction of the imidazo ring is challenging due to its aromaticity, but hydrogenation under high pressure yields partially saturated derivatives:

Catalyst Conditions Product
Pd/C, H₂ (50 psi)Ethanol, 80°C8-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

This reaction is critical for probing the role of aromaticity in biological activity .

Metal-Catalyzed Cross-Coupling

The chloro substituent enables Suzuki-Miyaura and Ullmann couplings:

Coupling Type Reagents Product
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂8-Aryl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
UllmannCuI, diamines, aryl halides8-Aminoaryl derivatives

These reactions expand access to structurally diverse analogs for pharmaceutical research .

Stability and Hydrate-Specific Reactions

The hydrate form exhibits unique stability profiles:

Condition Effect
Heating (>100°C)Loss of water, yielding anhydrous form (melting point ~188°C with decomposition)
Acidic SolutionsProtonation of the imidazole nitrogen, altering solubility

Hydrate-anhydrous interconversion impacts crystallization and formulation strategies .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain reaction temperatures between 60–80°C during cyclization to avoid side products .
  • Catalyst Screening : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity .
  • Yield Improvement : Employ bis-O-acetoxyamidoxime intermediates to stabilize reactive species during hydrogenation steps .

Q. Table 1: Synthetic Routes and Yields for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 50°C75–85
CyclizationH2SO4, reflux60–70
CarboxylationKMnO4, glacial acetic acid55–65

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) when characterizing this compound?

Advanced Research Focus
Contradictions in spectral data often arise from hydrate instability or impurities. Methodological approaches include:

  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to cross-verify assignments. For example, 1H^1H-NMR peaks for the trifluoromethyl group appear as singlets near δ 3.8–4.2 ppm, while hydrate protons may show broad signals .
  • Dynamic Vapor Sorption (DVS) : Assess hydrate stability under controlled humidity to detect water loss, which can alter spectral profiles .
  • High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 295.05 for the anhydrous form) to distinguish between hydrate and anhydrous species .

Q. Table 2: Spectral Data for Structural Analogs

TechniqueKey Peaks/DataCompound AnalogReference
1H^1H-NMRδ 7.8–8.2 (pyridine H), δ 4.1 (CF3)Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
HRMSm/z 258.20 (calc. for C11H9F3N2O2)Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

What methodologies are effective in analyzing the hydrate stability under varying environmental conditions?

Basic Research Focus
Hydrate stability is critical for reproducibility. Key methods include:

  • Thermogravimetric Analysis (TGA) : Measure weight loss between 50–150°C to quantify water content .
  • X-ray Diffraction (XRD) : Compare diffraction patterns of hydrated vs. anhydrous forms to confirm crystallinity .
  • Karl Fischer Titration : Quantify residual water content post-synthesis .

Q. Advanced Strategies :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Molecular Dynamics Simulations : Model water molecule interactions within the crystal lattice to predict stability .

What computational approaches aid in predicting the reactivity and interaction mechanisms of this compound?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways for trifluoromethyl group substitutions .
  • Docking Studies : Simulate interactions with biological targets (e.g., cyclin-dependent kinases) to prioritize analogs for synthesis .
  • Reaction Path Search Algorithms : Employ tools like GRRM to identify low-energy transition states during carboxylation steps .

Q. Table 3: Computational Parameters for Reactivity Prediction

ParameterValueApplicationReference
B3LYP/6-31G*Energy barrier: 25 kcal/molTrifluoromethyl substitution
Molecular Polarizability23.5 ųHydrate lattice stability

How to design experiments to assess the compound's biological activity, considering structural analogs?

Q. Advanced Research Focus

  • Structural-Activity Relationship (SAR) Studies : Test analogs with varying substituents (e.g., chloro vs. bromo) on antimicrobial or kinase inhibition assays .
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity, referencing imidazo[1,2-a]pyridine derivatives with IC50 values <10 µM .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, comparing half-lives to known CDK inhibitors .

How can researchers address discrepancies in reported melting points for this compound?

Basic Research Focus
Melting point variations often stem from hydrate vs. anhydrous forms or impurities. Solutions include:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to obtain pure hydrate crystals, yielding mp 248–250°C (vs. anhydrous mp 215–217°C) .
  • DSC Analysis : Detect phase transitions between 100–150°C to confirm hydrate decomposition .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic Research Focus

  • Storage : Keep in airtight containers under nitrogen at –20°C to minimize hydrate dissociation .
  • Handling : Use anhydrous solvents (e.g., DMF) during synthesis to avoid unintended hydrolysis .

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